molecular formula C10H11NO3 B8558303 6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 842137-46-6

6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No.: B8558303
CAS No.: 842137-46-6
M. Wt: 193.20 g/mol
InChI Key: MRRAHVVJYAOMSB-UHFFFAOYSA-N
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Description

6-Amino-2,2-dimethyl-benzo[1,3]dioxin-4-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

842137-46-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-amino-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H11NO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,11H2,1-2H3

InChI Key

MRRAHVVJYAOMSB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)N)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-nitro-2,2-dimethyl-4H-1,3-benzodioxin-4-one (4.1 g) in EtOH (30 mL) was added Pd/C (1.947 g) under nitrogen atmosphere. Hydrogenation was performed for 12 hrs at rt using 10 bars of H2. The reaction mixture was filtered through X bed of celite, washed with EtOH and THF. The filtrates were concentrated under vacuum to give the title compound as a pale yellow solid (3.5 g, 98%). 1H NMR (CDCl3) δ 7.71 (d, J=8.7 Hz, 1H), 7.15 (d, J=2.6 Hz, 1H), 6.83 (dd, J=8.7 Hz, 2.6 Hz, 1H), 3.44 (brs, 2H), 2.63 (s, 6H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.947 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

6-Nitro-2,2-dimethyl-4H-benzo[1,3]dioxin-4-one (5 g, 22.42 mmol) was taken up in EtOH (35 ml) and 10% Pd on C (wet basis) (2.37 g) was added. The mixture was hydrogenated at 50 psi for 1 hr. The mixture was filtered through celite and the volatiles were removed in vacuo. IPA (50 ml) was added and the mixture was heated at 60° C. for 5 mins then allowed to cool to RT. The resulting solid was filtered off, washed with MTBE and dried in vacuo to give 2.93 g of 6-amino-2,2-dimethyl-4H-benzo[1,3]dioxin-4-one (68%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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